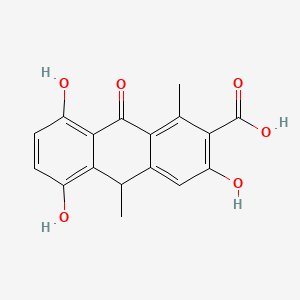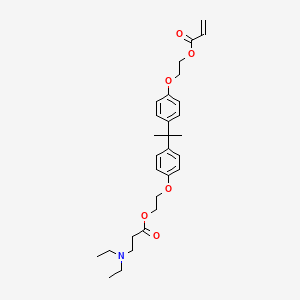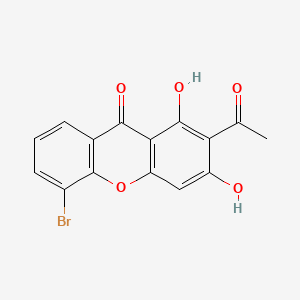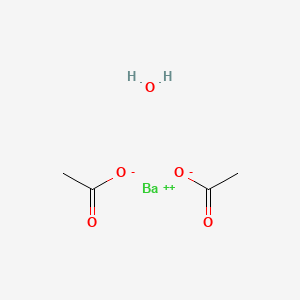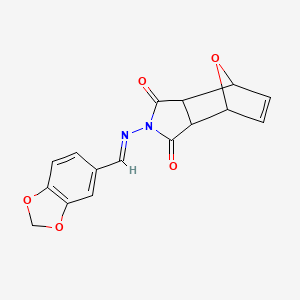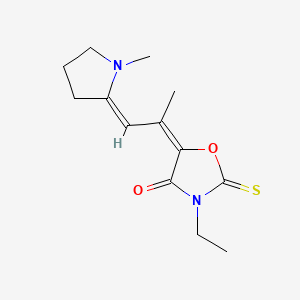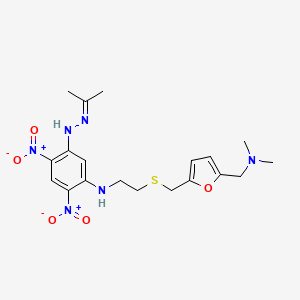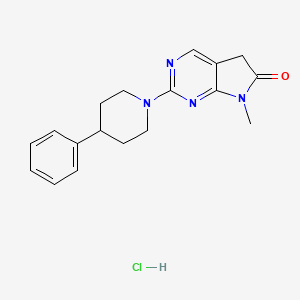
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester is a complex organic compound It features a unique structure that includes a pyridinyl group, an oxadiazolo-pyrimidinyl core, and a propynyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, oxadiazole precursors, and propargyl alcohol. Key steps in the synthesis could involve:
Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving nitriles and hydrazides.
Attachment of the pyridinyl group: This could involve nucleophilic substitution or coupling reactions.
Esterification: The final step might involve the esterification of the carbamic acid with propargyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, derivatives of this compound might be explored for their potential biological activities. For example, they could be tested for antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets could make them candidates for drug development.
Industry
In industry, this compound might be used in the development of new materials. Its unique chemical properties could be exploited in the creation of polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Oxadiazole derivatives: Compounds with similar oxadiazole rings.
Pyridinyl derivatives: Compounds with similar pyridinyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which might confer specific chemical and biological properties not found in other compounds
Propiedades
Número CAS |
83395-32-8 |
|---|---|
Fórmula molecular |
C14H13N5O4 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
prop-2-ynyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C14H13N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h1,3-4,9H,5-8H2,(H,15,17,20) |
Clave InChI |
QYTIRWVZIPCHQB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


